(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone
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Overview
Description
The compound (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone is a member of the benzothiazinone family, characterized by a benzothiazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone typically involves the following steps:
Formation of the Benzothiazine Ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminobenzenesulfonamide with phenyl isothiocyanate under acidic conditions.
Oxidation: The resulting benzothiazine is then oxidized to introduce the dioxido groups. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the dioxido groups, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated benzoyl chlorides, in the presence of bases like triethylamine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfide analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has shown promise in various assays, indicating potential antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. Their ability to modulate specific biological pathways makes them candidates for drug development.
Industry
Industrially, this compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido groups are particularly important for binding to active sites, while the phenyl and methoxyphenyl groups enhance its affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone
- (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methylphenyl)methanone
Uniqueness
Compared to similar compounds, (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(4-methoxyphenyl)methanone is unique due to the presence of the methoxy group, which can significantly alter its pharmacokinetic and pharmacodynamic properties. This modification can enhance its solubility, stability, and biological activity, making it a more potent and versatile compound for various applications.
This compound , highlighting its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO4S/c1-27-18-13-11-16(12-14-18)22(24)21-15-23(17-7-3-2-4-8-17)19-9-5-6-10-20(19)28(21,25)26/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQDIPIBCHVVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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